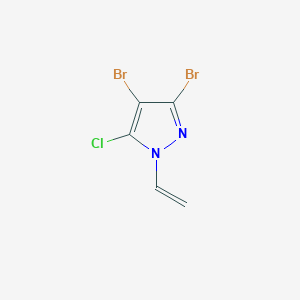![molecular formula C19H14O2 B14202528 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-59-9](/img/structure/B14202528.png)
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a naphtho[2,3-c]pyran ring system with a phenyl group attached at the 10th position.
Méthodes De Préparation
The synthesis of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions. For instance, a reverse hydrogenolysis process can be employed, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins in the presence of palladium on carbon (Pd/C) as a catalyst . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.
Analyse Des Réactions Chimiques
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Some naphthopyran derivatives exhibit anticancer properties, making them candidates for drug development.
Industry: Due to their photochromic properties, naphthopyrans are used in the production of photochromic lenses and other materials that change color upon exposure to light
Mécanisme D'action
The mechanism of action of 10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation to a colored form. This process involves the breaking and forming of chemical bonds within the naphthopyran ring system. The molecular targets and pathways involved in this transformation include the excited singlet and triplet states of the molecule .
Comparaison Avec Des Composés Similaires
10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
- 3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran
- 3-Phenyl-3-[benzofuran-2-yl]-3H-naphtho[2,1-b]pyran
- 3-Phenyl-3-[1,2-dimethylindol-3-yl]-3H-naphtho[2,1-b]pyran
These compounds share similar photochromic properties but differ in their specific substituents and the positions of these substituents on the naphthopyran ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and photochromic behavior .
Propriétés
Numéro CAS |
923026-59-9 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H14O2/c20-18-12-21-11-17-16(18)10-14-8-4-5-9-15(14)19(17)13-6-2-1-3-7-13/h1-10H,11-12H2 |
Clé InChI |
IBSHUFWLOXNHCS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3C=C2C(=O)CO1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



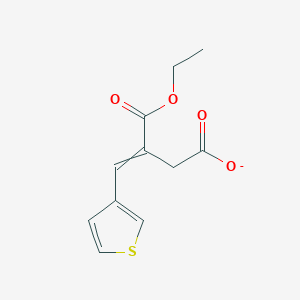
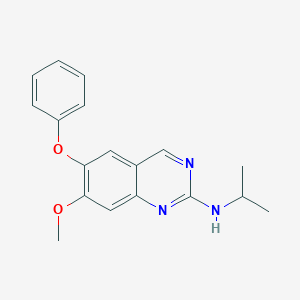
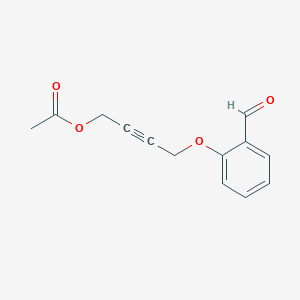
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
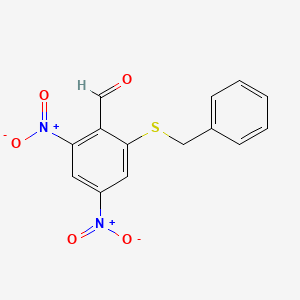

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
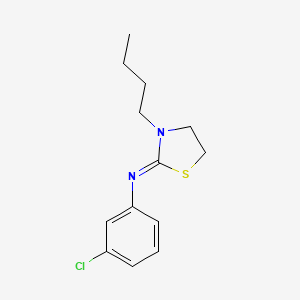
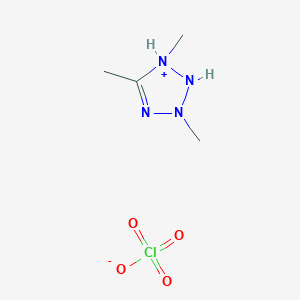
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

